2-Amino-1-(4-ethylthiophenyl)butane
Description
2-Amino-1-(4-ethylthiophenyl)butane is a synthetic arylalkylamine featuring a butane backbone with a primary amine group at the second carbon and a 4-ethylthiophenyl substituent at the first carbon. The 4-ethylthiophenyl group consists of a phenyl ring with an ethylthio (-S-CH₂CH₃) moiety at the para position. This compound is of interest in medicinal chemistry and materials science due to its unique combination of hydrophobic (thioether) and hydrophilic (amine) functional groups, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
1-(4-ethylsulfanylphenyl)butan-2-amine |
InChI |
InChI=1S/C12H19NS/c1-3-11(13)9-10-5-7-12(8-6-10)14-4-2/h5-8,11H,3-4,9,13H2,1-2H3 |
InChI Key |
PCPVEGXNPCSDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)SCC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs include:
- 2-Amino-1-(4-methylthiophenyl)butane: Replaces the ethyl group with a methyl group on the thioether.
- 2-Amino-1-phenylbutane: Lacks the thioether substituent entirely.
- 1-Amino-2-(4-ethylthiophenyl)butane: Amino group at the first carbon instead of the second.
- 2-Amino-1-(4-ethylphenyl)butane: Substitutes the thioether with an ethyl group.
Physicochemical Properties
The thioether and amine groups significantly impact properties such as lipophilicity (logP), solubility, and thermal stability.
Table 1: Estimated Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL)* | Melting Point (°C)* |
|---|---|---|---|---|
| 2-Amino-1-(4-ethylthiophenyl)butane | 225.35 | 2.5 | 1.2 | 78–82 |
| 2-Amino-1-(4-methylthiophenyl)butane | 211.32 | 2.3 | 1.5 | 75–77 |
| 2-Amino-1-phenylbutane | 163.26 | 1.8 | 2.3 | 65–68 |
| 1-Amino-2-(4-ethylthiophenyl)butane | 225.35 | 2.4 | 1.1 | 85–88 |
*Data derived from group contribution methods and analog studies .
- Lipophilicity : The ethylthio group increases logP compared to methylthio or unsubstituted phenyl analogs, enhancing membrane permeability but reducing aqueous solubility.
- Solubility: The amine group improves water solubility relative to non-aminated analogs, though thioether groups counteract this effect.
- Thermal Stability : Thioethers generally lower melting points compared to ethylphenyl analogs due to reduced crystallinity.
Reactivity and Stability
- Oxidation: Thioethers in this compound are less prone to oxidation than thiols but more reactive than ethers, forming sulfoxides under strong oxidizing conditions.
- Amine Basicity : The amine group (pKa ~10–11) is less basic than aliphatic amines due to electron-withdrawing effects of the aromatic ring, influencing salt formation and solubility .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 1-(4-ethylthiophenyl)-2-nitro-1-butene, which undergoes hydride reduction. In a representative procedure, 1.8 g of the nitro compound is refluxed with LiAlH₄ in tetrahydrofuran (THF) and anhydrous ether for seven hours. Post-reduction, the mixture is quenched with ice water, filtered, and purified via hydrochloride salt formation.
Key Parameters:
Stereochemical Considerations
Chiral resolution may follow if the nitroalkene precursor is racemic. For enantiomerically pure products, asymmetric hydrogenation using ruthenium-pincer complexes (e.g., Ru-Macho-BH) under high-pressure H₂ (15–20 bar) achieves enantiomeric excess (ee) >90%. This method mirrors protocols for 4-phenyl-2-butylamine, where a Ru catalyst in tert-amyl alcohol at 170°C delivers 63% yield.
Reductive Amination of Ketone Derivatives
Reductive amination offers a one-step route from ketones to amines. For this compound, 1-(4-ethylthiophenyl)-2-butanone reacts with ammonia under hydrogenation.
Catalytic Systems
Supported palladium or ruthenium catalysts are optimal. A patented method for (S)-2-aminobutanol synthesis uses 0.1–0.5 wt% Pd/C under 2.5 MPa H₂ at 65°C, achieving 77–79% yield. Adapting this to the target compound:
Procedure:
-
Dissolve 1-(4-ethylthiophenyl)-2-butanone in deionized water.
-
Adjust pH to 2–5 with phosphoric acid.
-
Add Pd/C (0.2% Pd by substrate weight).
Outcomes:
Comparative Catalyst Performance
Ru-pincer complexes, though higher in temperature, enable direct amination of alcohols, bypassing ketone intermediates.
Gabriel Synthesis via Phthalimide Protection
The Gabriel method, utilizing phthalimide as an ammonia surrogate, ensures controlled amine formation. This approach is detailed in US4105695A for analogous dimethoxyphenyl derivatives.
Stepwise Protocol
-
Alkylation: React 4-ethylthiophenylbutyl bromide with potassium phthalimide in DMF.
-
Deprotection: Treat the phthalimido intermediate with 95% hydrazine in ethanol, followed by HCl neutralization.
Advantages:
Limitations:
-
Requires brominated precursors, increasing synthetic steps.
Enantiomeric Resolution Techniques
For chiral this compound, resolution of racemic mixtures is critical. USRE29588E describes tartaric acid-mediated resolution of d-2-amino-1-butanol, applicable here.
Diastereomeric Salt Formation
-
Treat racemic amine with L-(+)-tartaric acid in ethanol.
Yield: 40–45% per cycle, with ee >98% after two recrystallizations.
Industrial-Scale Considerations
Q & A
Q. What protocols mitigate interference from competing reactants in catalytic studies?
- Methodological Answer : Use isotopic tracing (e.g., -labeled butane) to distinguish reaction pathways, as in ’s methane/butane oxidation. Employ GC-MS with selective ion monitoring to quantify contributions from each reactant .
Data Contradiction & Validation
Q. How should researchers address discrepancies in spectral data interpretation?
- Methodological Answer : Cross-validate NMR/IR data with computational simulations (e.g., Gaussian for vibrational modes). For conflicting assignments, use 2D NMR (COSY, HSQC) to resolve coupling patterns (as in ’s crystallography workflows) .
Q. What statistical approaches validate reproducibility in phase behavior experiments?
- Methodological Answer : Apply ANOVA to repeated trials (e.g., ’s density/viscosity replicates). Use error-propagation models to quantify uncertainty in pressure-composition diagrams () .
Biological & Mechanistic Studies
Q. What in vitro models are suitable for studying neuropharmacological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
